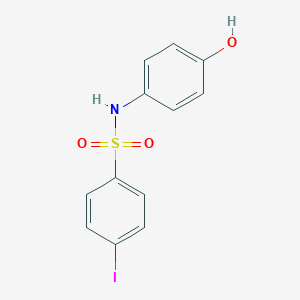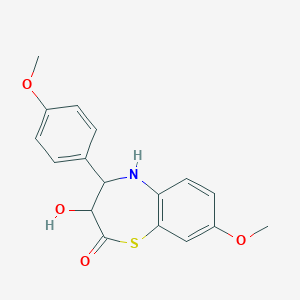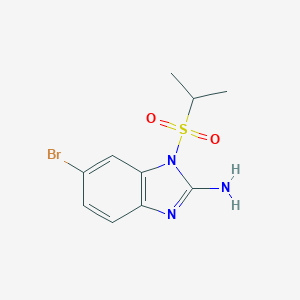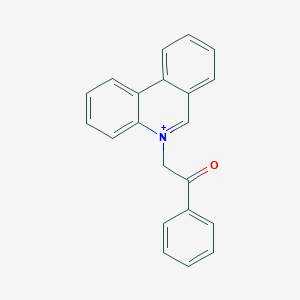
N-(4-hydroxyphenyl)-4-iodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-4-iodobenzenesulfonamide, also known as NSC 401064, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a sulfonamide derivative that has been found to exhibit potent antitumor activity in various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of N-(4-hydroxyphenyl)-4-iodobenzenesulfonamide 401064 is not fully understood. However, it has been proposed that this compound 401064 exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and ultimately cell death. This compound 401064 has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Inhibition of histone deacetylases can lead to changes in gene expression patterns, which can contribute to the antitumor activity of this compound 401064.
Biochemical and Physiological Effects:
This compound 401064 has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. In addition, this compound 401064 has been found to inhibit the activity of histone deacetylases, which can affect gene expression patterns. Furthermore, this compound 401064 has been found to inhibit the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-hydroxyphenyl)-4-iodobenzenesulfonamide 401064 has several advantages for lab experiments. It exhibits potent antitumor activity against various cancer cell lines and has been shown to induce apoptosis in cancer cells. In addition, this compound 401064 has been found to inhibit the growth and metastasis of tumors in animal models. However, there are also limitations to using this compound 401064 in lab experiments. It has been found to be toxic to normal cells at high concentrations, which can limit its clinical applications. Furthermore, the exact mechanism of action of this compound 401064 is not fully understood, which can make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-hydroxyphenyl)-4-iodobenzenesulfonamide 401064. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound 401064. Another area of research could focus on identifying the exact mechanism of action of this compound 401064, which could lead to the development of more effective cancer treatments. Furthermore, future research could focus on developing new analogs of this compound 401064 with improved potency and selectivity for cancer cells. Finally, future research could focus on evaluating the safety and efficacy of this compound 401064 in clinical trials.
Métodos De Síntesis
N-(4-hydroxyphenyl)-4-iodobenzenesulfonamide 401064 can be synthesized using a two-step process. In the first step, 4-iodobenzenesulfonyl chloride is reacted with 4-aminophenol in the presence of a base to yield this compound. The reaction is carried out in a solvent such as dichloromethane or chloroform. In the second step, the crude product is purified using column chromatography to obtain pure this compound 401064.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-4-iodobenzenesulfonamide 401064 has been extensively studied for its antitumor activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, this compound 401064 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Furthermore, this compound 401064 has been found to inhibit the growth and metastasis of tumors in animal models.
Propiedades
Fórmula molecular |
C12H10INO3S |
|---|---|
Peso molecular |
375.18 g/mol |
Nombre IUPAC |
N-(4-hydroxyphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H10INO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |
Clave InChI |
MGNNKBBFUNXQRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)O |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)
![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)

![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
![Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
![Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280600.png)
![Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280601.png)
![Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280602.png)
